

BPR1R024 Mesylate: An In-Depth Technical Guide to In Vivo Efficacy

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Compound of Interest

Compound Name: BPR1R024 mesylate

Cat. No.: B15142474

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This technical guide provides a comprehensive overview of the in vivo efficacy of **BPR1R024 mesylate**, a potent and selective inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R). The data and protocols summarized herein are derived from key preclinical studies, offering valuable insights for researchers in oncology and immunology.

Core Efficacy: Targeting the Tumor Microenvironment

BPR1R024 is an orally active small molecule designed to modulate the tumor microenvironment by targeting tumor-associated macrophages (TAMs).[1][2] By selectively inhibiting CSF1R, BPR1R024 disrupts the signaling pathway essential for the differentiation and survival of M2-polarized macrophages, which are known to promote tumor growth and suppress anti-tumor immunity.[1][3]

The in vivo anti-tumor activity of **BPR1R024 mesylate** has been demonstrated in a murine colon adenocarcinoma model (MC38).[1][3] Oral administration of the compound resulted in a significant delay in tumor growth and a favorable shift in the tumor microenvironment towards an anti-tumor phenotype, characterized by an increased ratio of M1 to M2 macrophages.[1][3]

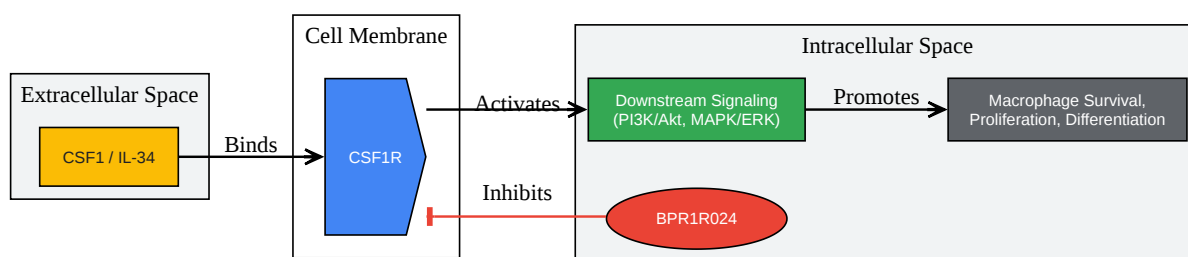
Quantitative In Vivo Efficacy Data

The following table summarizes the key quantitative data from in vivo studies of **BPR1R024 mesylate**.

Parameter	Value	Animal Model	Source
Tumor Growth Inhibition (TGI)	59%	MC38 murine colon tumor model	[3]
In Vitro IC50 (CSF1R)	0.53 nM	Enzymatic Assay	[1][3][4]
Oral Bioavailability (F)	35%	Rat	[4]
Dosing Regimen	100 mg/kg, twice daily (oral)	MC38 murine colon tumor model	[4]

Signaling Pathway and Mechanism of Action

BPR1R024 exerts its therapeutic effect by inhibiting the CSF1R signaling cascade. The binding of CSF1 or IL-34 to CSF1R triggers receptor dimerization and autophosphorylation, initiating downstream signaling pathways that are crucial for macrophage survival, proliferation, and differentiation. BPR1R024 acts as a competitive inhibitor, blocking this signaling and leading to the depletion of M2-like TAMs within the tumor microenvironment. This reduction in immunosuppressive macrophages allows for a more robust anti-tumor immune response.



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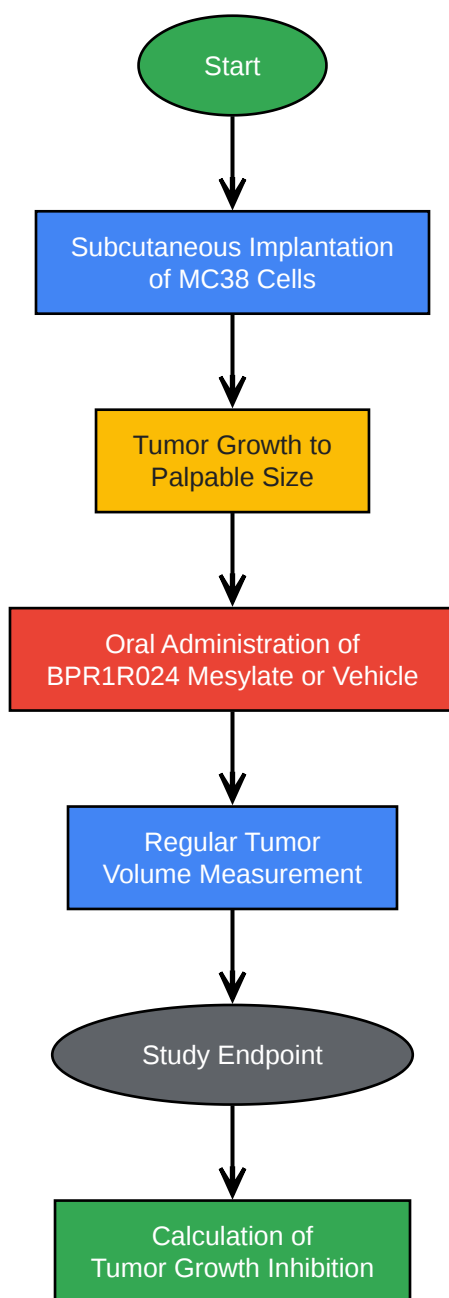
BPR1R024 inhibits the CSF1R signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following section outlines the key experimental protocol for the in vivo efficacy study of **BPR1R024 mesylate**.

Murine Syngeneic Tumor Model

- Animal Model: Male C57BL/6 mice.
- Cell Line: MC38 murine colon adenocarcinoma cells.
- Tumor Implantation: 1×10^6 MC38 cells were injected subcutaneously into the right flank of the mice.
- Treatment Initiation: Treatment was initiated when tumors reached a palpable size.
- Dosing: **BPR1R024 mesylate** was administered orally at a dose of 100 mg/kg twice daily. The vehicle control was administered in parallel.
- Tumor Measurement: Tumor volume was measured at regular intervals using calipers and calculated using the formula: $(\text{length} \times \text{width}^2)/2$.
- Endpoint: The study was terminated when tumors in the control group reached a predetermined size, or at the first signs of morbidity.
- Analysis: Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.



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Workflow for the in vivo efficacy study of BPR1R024.

Conclusion

BPR1R024 mesylate is a promising, orally bioavailable CSF1R inhibitor with demonstrated in vivo efficacy in a preclinical cancer model. Its ability to modulate the tumor microenvironment by targeting M2-like macrophages provides a strong rationale for its further development as a potential immunotherapeutic agent. The data and protocols presented in this guide offer a solid

foundation for researchers interested in exploring the therapeutic potential of BPR1R024 and other CSF1R inhibitors.

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